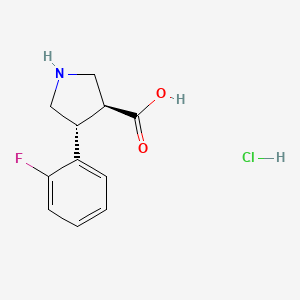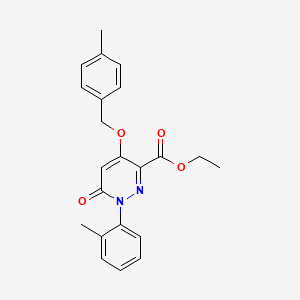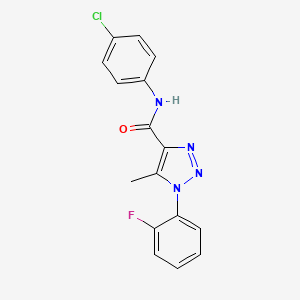![molecular formula C17H19FN2O3 B2684472 N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide CAS No. 941896-74-8](/img/structure/B2684472.png)
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The presence of a fluorophenyl group indicates that there is a phenyl (benzene) ring with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the attachment of the morpholine ring, and the incorporation of the fluorophenyl group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and morpholine rings, along with the fluorophenyl group, would all contribute to the overall structure. The exact 3D conformation would depend on the specific orientations and connections of these groups .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been dedicated to synthesizing and characterizing derivatives of furan-2-carboxamide, focusing on their chemical structures and properties. A study outlined the synthesis of a novel series of compounds starting from commercially available materials, emphasizing high yield and purity, indicating a lack of side reactions and byproducts. These compounds were then tested for their antibacterial and antifungal activities, with some showing good activity (Loganathan Velupillai et al., 2015).
Antibacterial Activities
Another significant application is in the development of anti-bacterial agents. A specific synthesis approach led to N-(4-bromophenyl)furan-2-carboxamide derivatives showing in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This study highlights the compounds' effectiveness, particularly against NDM-positive bacteria A. baumannii, compared to various commercially available drugs, further validated through docking studies and molecular dynamics simulations (A. Siddiqa et al., 2022).
Corrosion Inhibition
The corrosion inhibition efficiency of related compounds for brass in acidic media has been investigated, providing insights into their potential as corrosion inhibitors. This research evaluated the synthesized compound's effect on brass corrosion, showing increased inhibition efficiency with concentration and temperature. The study utilized various analytical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealing the compound's mixed-type inhibition behavior (N. Zulfareen et al., 2016).
Antitumor Activity
Research into the antitumor activity of similar compounds has been conducted, demonstrating the potential for cancer treatment applications. One study synthesized a compound through condensation reactions and tested its inhibitory effects on cancer cell proliferation, indicating its potential as an antitumor agent (Xuechen Hao et al., 2017).
Influenza A Virus Inhibition
A novel series of furan-carboxamide derivatives were synthesized and characterized for their ability to inhibit the influenza A H5N1 virus. These compounds demonstrated potent anti-influenza activity, particularly highlighting the efficacy of certain derivatives against the virus. This research contributes to the development of new inhibitors for lethal H5N1 influenza A virus (Yu Yongshi et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a drug or a material, for example, future research might focus on optimizing its synthesis, studying its properties in more detail, or testing its effects in biological systems .
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-14-5-3-13(4-6-14)15(20-7-10-22-11-8-20)12-19-17(21)16-2-1-9-23-16/h1-6,9,15H,7-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFRBRZCIIYMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)

![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)
![(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide](/img/structure/B2684394.png)
![N-(5-chloro-2-methylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2684396.png)

![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)


![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2684401.png)
![5-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2684404.png)
![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2684406.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2684407.png)
![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)
